3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl methacrylate

Beschreibung

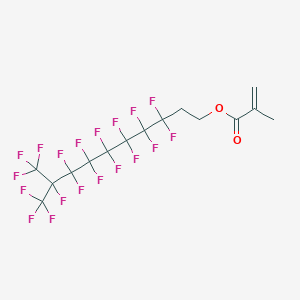

This fluorinated methacrylate ester (CAS: 15166-00-4, molecular formula: C₁₅H₉F₁₉O₂) features a highly substituted decyl chain with 16 fluorine atoms (hexadecafluoro) and a terminal trifluoromethyl (-CF₃) group at the 9th position . Its structure confers exceptional hydrophobicity, chemical resistance, and thermal stability. The compound is primarily used in high-performance coatings, polymer additives, and surfactants due to its ability to reduce surface energy . Registration data () indicate compliance with EU chemical regulations as of 2018, highlighting its industrial relevance.

Eigenschaften

IUPAC Name |

[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F19O2/c1-5(2)6(35)36-4-3-7(16,17)9(19,20)11(23,24)13(27,28)12(25,26)10(21,22)8(18,14(29,30)31)15(32,33)34/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPONRIHDUNNPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F19O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164839 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15166-00-4 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15166-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015166004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Esterification of Methacrylic Acid with Fluorinated Alcohols

The primary synthetic pathway involves the esterification of methacrylic acid derivatives with fluorinated alcohols. A representative method employs methacryloyl chloride and 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decan-1-ol under anhydrous conditions. The reaction is catalyzed by triethylamine in dichloromethane (DCM) at 0°C to mitigate exothermic side reactions.

Reaction Scheme:

Key parameters include:

Table 1: Optimization of Esterification Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0°C → 25°C | Minimizes hydrolysis |

| Catalyst Loading | 1.1 eq. Et₃N | Neutralizes HCl |

| Solvent | Anhydrous DCM | Enhances solubility |

Purification and Characterization

Column Chromatography

Post-synthesis purification employs ethyl acetate/hexane (3:1 v/v) on silica gel to isolate the target compound from unreacted alcohol and oligomers. The high lipophilicity of the perfluorinated chain necessitates extended column beds (≥30 cm) for effective separation.

Spectroscopic Validation

Table 2: Key Spectral Data

| Technique | Signal | Assignment |

|---|---|---|

| ¹⁹F NMR | −81 ppm (triplet) | CF₃ group |

| FTIR | 1720 cm⁻¹ | Ester carbonyl |

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a monomer in the synthesis of fluorinated polymers.

Biology: Applied in the modification of surfaces to study cell adhesion and behavior.

Medicine: Utilized in the development of drug delivery systems due to its biocompatibility and resistance to degradation.

Industry: Employed in the production of high-performance coatings and adhesives for various industrial applications.

Wirkmechanismus

The compound exerts its effects primarily through its ability to form strong, stable polymer networks. The fluorinated groups contribute to its hydrophobicity and chemical resistance, making it ideal for applications requiring durability and water repellency. The methacrylate group allows for polymerization, leading to the formation of cross-linked structures that enhance the material's properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares key structural and functional attributes of the target compound with structurally related fluorinated acrylates/methacrylates:

Key Findings:

Fluorination Degree and Performance: The target compound’s 19 fluorine atoms (16 in the chain + 3 in CF₃) position it between HDFDMA (17 F) and the icosafluoro derivative (23 F). Higher fluorination correlates with enhanced hydrophobicity and chemical resistance but may increase environmental persistence . In viscosity index improvers (e.g., lubricant additives), the target compound outperforms non-fluorinated acrylates like decyl acrylate due to reduced intermolecular friction .

Structural Variations :

- Chain Length : The icosafluoro derivative (C₁₆) has a longer chain than the target compound (C₁₅), improving film-forming ability in coatings but increasing synthesis complexity .

- Functional Group : Methacrylate esters (e.g., target compound) exhibit better polymerization kinetics compared to acrylates (e.g., 52956-81-7), enabling tailored polymer matrices .

Environmental and Regulatory Considerations :

- The target compound’s bis-phosphate derivatives (e.g., bis[hexadecafluoro...] hydrogen phosphate) are used in firefighting foams but face scrutiny under evolving PFAS regulations .

- Alternatives like tridecafluorooctyl methacrylate (13 F) are less persistent but offer inferior performance in extreme conditions .

Biologische Aktivität

3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl methacrylate (commonly referred to as HDFDM) is a fluorinated methacrylate compound with significant applications in various fields including material science and biomedicine. Its unique chemical structure imparts specific properties that influence its biological activity. This article will explore the biological activity of HDFDM through detailed research findings and case studies.

HDFDM is characterized by a long perfluorinated carbon chain which enhances its hydrophobicity and stability. It is primarily used as a monomer in the synthesis of polymers with specialized surface properties. Some notable applications include:

- Synthesis of Super Amphiphobic Materials : HDFDM is utilized to create materials that repel both water and oils through initiated chemical vapor deposition (iCVD) techniques.

- Surface Modification Agents : It modifies the surface energy of membranes used in separating microalgal lipids for biodiesel production.

- Biocompatible Coatings : HDFDM-based coatings are developed for drug delivery systems to enhance the stability and control of drug release.

Cytotoxicity and Biocompatibility

Research indicates that the biological activity of HDFDM is closely related to its cytotoxic effects. A study on fluorinated methacrylates highlighted their potential cytotoxicity towards various cell lines. The findings suggest that while some fluorinated compounds exhibit low cytotoxicity, others can induce significant cell death at higher concentrations.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 40 |

| 200 | 15 |

This table illustrates the dose-dependent cytotoxic effect observed in vitro studies involving HDFDM derivatives .

Antioxidative Activity

In addition to cytotoxicity, HDFDM has been investigated for its antioxidative properties. A comparative study evaluated the antioxidative capacity of various fluorinated compounds against standard antioxidants. The results indicated that certain derivatives of HDFDM possess significant antioxidative activity which can mitigate oxidative stress in biological systems.

Case Studies

- Microalgal Lipid Separation : In a study focused on biodiesel production from microalgae, membranes treated with HDFDM demonstrated enhanced lipid recovery rates due to their hydrophobic nature. This case emphasizes the compound's utility in biotechnological applications while highlighting its compatibility with biological systems .

- Drug Delivery Systems : Research involving HDFDM-based polymer coatings showed promising results in controlling drug release profiles for oral medications. The coatings effectively reduced premature drug release in gastrointestinal conditions while maintaining biocompatibility .

Environmental Impact and Safety Concerns

The use of highly fluorinated substances like HDFDM raises concerns regarding environmental persistence and potential toxicity. Studies suggest that these compounds can accumulate in biological systems and may exhibit endocrine-disrupting effects. Regulatory bodies are increasingly focusing on assessing the long-term impacts of such substances on human health and ecosystems .

Q & A

Q. What are the critical physical properties of this compound, and how are they experimentally determined?

Key properties include a density of 1.596 g/mL at 25°C, refractive index (n20/D) of 1.343, and boiling point of 110°C at 4 mmHg . These are typically measured using pycnometry for density, refractometry for refractive index, and vacuum distillation setups for boiling point under reduced pressure. Differential scanning calorimetry (DSC) can further characterize thermal stability.

Q. How is the compound synthesized, and what are the implications of MEHQ inhibitor presence?

The compound is synthesized via methacrylate esterification of the corresponding fluorinated alcohol. The inclusion of MEHQ (200–400 ppm) inhibits premature polymerization during storage . Researchers must account for MEHQ’s radical-scavenging effects in kinetic studies by using purification methods like alumina column chromatography to remove inhibitors before polymerization experiments.

Q. What spectroscopic techniques are optimal for structural validation?

Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) confirms fluorine distribution and methacrylate group integrity. Fourier-transform infrared (FTIR) spectroscopy identifies C=O (1720–1700 cm⁻¹) and C-F (1200–1100 cm⁻¹) stretches. Mass spectrometry (EI-MS) validates molecular weight, particularly for perfluorinated chain fragmentation patterns .

Advanced Research Questions

Q. How can computational methods optimize polymerization conditions for this fluorinated methacrylate?

Quantum chemical calculations (e.g., DFT) predict reactivity ratios and transition states for radical polymerization. Coupling computational models with high-throughput screening (e.g., robotic liquid handlers) allows rapid optimization of initiator concentrations and temperature gradients. Feedback loops between simulation and experimental data refine reaction pathways .

Q. What contradictions exist in environmental fate data, and how can they be resolved?

Henry’s law constants (e.g., 1.6×10⁻⁹ to 5.0×10⁻⁹) for analogous perfluorinated methacrylates suggest variability in volatility and aquatic persistence . Discrepancies arise from differences in measurement techniques (e.g., gas-stripping vs. equilibrium partitioning). Standardized protocols, such as OECD 121 guidelines, combined with machine learning-based data harmonization, improve cross-study comparability .

Q. How do fluorine distribution patterns influence surface properties in copolymer applications?

The compound’s 16 fluorine atoms and trifluoromethyl branch create ultra-low surface energy (≤10 mN/m). X-ray photoelectron spectroscopy (XPS) quantifies fluorine content at interfaces, while atomic force microscopy (AFM) correlates surface roughness with water contact angles. Comparative studies with linear perfluorinated analogs (e.g., heptadecafluorodecyl methacrylate) reveal branched structures enhance hydrophobic durability .

Q. What strategies mitigate toxicity concerns during in vitro studies?

Toxicity screening (e.g., liver organoid models) identifies dose-dependent hepatotoxicity linked to bioaccumulation. Mitigation strategies include covalent grafting onto polymer backbones to reduce leaching or substituting shorter perfluoroalkyl chains. Toxicity prediction tools like OPERA quantify structure–activity relationships (SARs) for safer design .

Methodological Challenges

Q. How to resolve discrepancies in reported reactivity ratios for copolymer systems?

Contradictory reactivity ratios (e.g., r₁ and r₂) may stem from solvent polarity effects or initiator selectivity. Use pulsed-laser polymerization (PLP) with online FTIR to monitor real-time monomer consumption. Statistical design of experiments (DoE) isolates variables such as solvent dielectric constant and initiator half-life .

Q. What advanced characterization techniques resolve ambiguities in fluorine distribution?

Solid-state ¹⁹F NMR with magic-angle spinning (MAS) clarifies spatial fluorine arrangement in bulk polymers. Time-of-flight secondary ion mass spectrometry (ToF-SIMS) maps surface fluorine heterogeneity at micron-scale resolution. Pair distribution function (PDF) analysis of X-ray scattering data quantifies short-range order in amorphous fluoropolymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.